molecular formula C7H12O2 B6154940 1-(oxolan-2-yl)cyclopropan-1-ol CAS No. 1248423-02-0

1-(oxolan-2-yl)cyclopropan-1-ol

Katalognummer: B6154940
CAS-Nummer: 1248423-02-0
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: DBHVGVGDQCGXRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Oxolan-2-yl)cyclopropan-1-ol is a cyclic organic compound with the molecular formula C7H12O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Oxolan-2-yl)cyclopropan-1-ol can be synthesized through various methods. One common approach involves the cyclopropanation of oxolane derivatives. For example, the reaction of oxolane with cyclopropylmethyl bromide in the presence of a strong base like sodium hydride can yield this compound . Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with oxolane derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Oxolan-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Oxolan-2-yl)cyclopropan-1-ol has gained significant interest in scientific research due to its unique structure and reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(oxolan-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for research .

Vergleich Mit ähnlichen Verbindungen

1-(Oxolan-2-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:

    Cyclopropylmethanol: Similar in structure but lacks the oxolane ring.

    Tetrahydrofuran: Contains the oxolane ring but lacks the cyclopropane moiety.

    Cyclopropylmethyl bromide: Used as a precursor in the synthesis of this compound.

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and physical properties compared to its analogs.

Eigenschaften

CAS-Nummer

1248423-02-0

Molekularformel

C7H12O2

Molekulargewicht

128.17 g/mol

IUPAC-Name

1-(oxolan-2-yl)cyclopropan-1-ol

InChI

InChI=1S/C7H12O2/c8-7(3-4-7)6-2-1-5-9-6/h6,8H,1-5H2

InChI-Schlüssel

DBHVGVGDQCGXRF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)C2(CC2)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.